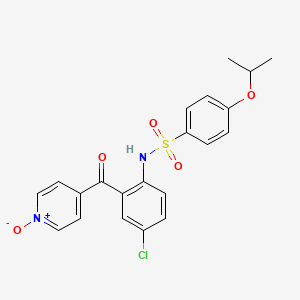

MLN3126

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H19ClN2O5S |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]-4-propan-2-yloxybenzenesulfonamide |

InChI |

InChI=1S/C21H19ClN2O5S/c1-14(2)29-17-4-6-18(7-5-17)30(27,28)23-20-8-3-16(22)13-19(20)21(25)15-9-11-24(26)12-10-15/h3-14,23H,1-2H3 |

InChI Key |

YSCNTJOPTXIIJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

MLN3126: A Technical Guide to its Mechanism of Action as a CCR9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN3126 is a potent and selective small molecule antagonist of the C-C chemokine receptor 9 (CCR9). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling pathways, and its effects in preclinical models of inflammatory disease. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The C-C chemokine receptor 9 (CCR9) and its unique ligand, C-C motif chemokine ligand 25 (CCL25), play a crucial role in the migration and recruitment of T cells to the gastrointestinal tract.[1] This axis is implicated in the pathogenesis of inflammatory bowel disease (IBD), making it an attractive therapeutic target.[1] this compound was developed as a selective antagonist of CCR9 to block this interaction and thereby ameliorate intestinal inflammation.[2]

Molecular Target and Binding Affinity

The primary molecular target of this compound is the human C-C chemokine receptor 9 (CCR9), a G protein-coupled receptor (GPCR).[2] this compound acts as a non-competitive antagonist, binding to the receptor and preventing the binding of its endogenous ligand, CCL25.[2] This inhibitory action has been quantified in various in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC50 (Calcium Influx) | 6.3 nM | CCL25-induced calcium mobilization in CCR9 expressing cells | [2] |

| IC50 (Binding) | 14.2 nM | Inhibition of biotinylated CCL25 binding to CCR9 | [2] |

Mechanism of Action: Signal Transduction

The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events. As a GPCR, CCR9 is coupled to heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes.[3] Upon ligand binding, these G proteins are activated, leading to the stimulation of downstream effector molecules.

This compound, by blocking the CCR9-CCL25 interaction, effectively inhibits these downstream signaling pathways. The primary and most well-characterized pathway inhibited by this compound is the activation of Phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), respectively.[4]

Further downstream, CCR9 signaling has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[4][5] By preventing the initial ligand-receptor interaction, this compound abrogates these downstream effects, ultimately leading to a reduction in T cell chemotaxis, activation, and survival at sites of inflammation.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.

Materials:

-

Human CCR9-transfected cells (e.g., CHO or HEK293 cells)

-

Fluo-4 AM calcium indicator dye (or similar)

-

Recombinant human CCL25

-

This compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Preparation: Seed CCR9-transfected cells into 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

-

Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Signal Detection: Place the plate in a fluorescence plate reader and measure baseline fluorescence.

-

Ligand Stimulation: Inject a pre-determined concentration of CCL25 into the wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon CCL25 addition represents calcium mobilization. Calculate the percentage of inhibition by this compound at each concentration and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR9-expressing cells towards a CCL25 gradient.

Materials:

-

Mouse primary thymocytes or a CCR9-expressing T cell line

-

Recombinant mouse or human CCL25

-

This compound

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

Cell counting solution (e.g., Calcein-AM or trypan blue)

Protocol:

-

Assay Setup: Add assay medium containing CCL25 to the lower chamber of the 24-well plate.

-

Cell Preparation: Resuspend CCR9-expressing cells in assay medium and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.

-

Cell Migration: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining with a viability dye and measuring fluorescence.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound at each concentration and determine the IC50 value.

In Vivo Efficacy in a T Cell Transfer Model of Colitis

The therapeutic potential of this compound has been evaluated in a T cell transfer model of colitis in mice, which recapitulates key features of human IBD.[6]

Model:

-

Immunodeficient mice (e.g., SCID or Rag1-/-) are injected with naive CD4+ T cells (CD4+CD45RBhigh) from healthy donor mice.

-

The transferred T cells expand and induce a chronic, progressive inflammation in the colon.

Treatment Regimen:

-

This compound was administered orally, mixed with the diet, at concentrations of 0.05%, 0.25%, and 1% (w/w).[6]

Efficacy Readouts:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Microscopic evaluation of colon sections for inflammation, crypt damage, and cellular infiltration.

-

Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in colonic tissue.

Results:

-

Dietary administration of this compound led to a dose-dependent inhibition of colitis progression.[6]

-

Treated mice showed a significant reduction in DAI scores and colon weight.[7]

-

Histological analysis revealed reduced inflammation and crypt atrophy in the colons of this compound-treated mice.[7]

-

This compound treatment resulted in decreased colonic levels of IFN-γ.[2]

| Dose (w/w in diet) | Effect on Disease Activity Index (DAI) | Effect on Colonic IFN-γ Levels | Reference |

| 0.05% | Significant Reduction | Significant Reduction | [2][6] |

| 0.25% | Significant Reduction | Significant Reduction | [2][6] |

| 1% | Significant Reduction | Significant Reduction | [2][6] |

Clinical Development and Discontinuation

This compound entered Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[8] Subsequently, a Phase II study was initiated in patients with Crohn's disease (NCT00540657).[7] However, the clinical development of this compound for IBD was discontinued. While the specific reasons for the discontinuation have not been publicly detailed, it is not uncommon for drug candidates to be halted due to factors such as insufficient efficacy, unfavorable safety profiles, or strategic business decisions.[9]

Conclusion

This compound is a potent and selective antagonist of CCR9 that effectively blocks the CCR9-CCL25 signaling axis. Its mechanism of action involves the inhibition of downstream signaling pathways, leading to a reduction in T cell migration and inflammation. Preclinical studies in a mouse model of colitis demonstrated the in vivo efficacy of this compound in ameliorating intestinal inflammation. Despite its promising preclinical profile, the clinical development of this compound for inflammatory bowel disease was discontinued. The information presented in this technical guide provides a comprehensive overview of the mechanism of action of this compound for the scientific and drug development community.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Signal termination of the chemokine receptor CCR9 is governed by an arrestin-independent phosphorylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the Binding Epitope of an Anti-Mouse CCR9 Monoclonal Antibody (C9Mab-24) Using the 1× Alanine and 2× Alanine-Substitution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

MLN3126: A Potent and Selective CCR9 Antagonist for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of leukocytes into the intestinal mucosa, a process mediated by chemokine-receptor interactions. The chemokine receptor CCR9 and its exclusive ligand, CCL25 (also known as TECK), play a pivotal role in the homing of T cells to the gut. This specific expression pattern makes the CCR9-CCL25 axis a compelling therapeutic target for IBD. MLN3126 is an orally available, small-molecule antagonist of CCR9 that has demonstrated potent and selective activity in preclinical models of intestinal inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound functions as a selective antagonist of the C-C chemokine receptor 9 (CCR9). By binding to CCR9, it competitively inhibits the interaction with its cognate ligand, CCL25.[1] This blockade prevents the downstream signaling events that are crucial for the chemotaxis and migration of CCR9-expressing T cells to the small intestine and colon.[2][3] The therapeutic rationale for this compound in the context of IBD is to reduce the accumulation of inflammatory T cells in the gut mucosa, thereby ameliorating the chronic inflammation that drives disease pathology.[2][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and a related CCR9 antagonist, vercirnon, for comparative purposes.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | Value (nM) | Reference |

| CCL25-induced Calcium Mobilization | Human CCR9 transfected cells | IC50 | 6.3 | [4][5] |

| Biotinylated CCL25 Binding | CCR9 expressing cells | IC50 | 14.2 | [4] |

Table 2: Preclinical Efficacy of this compound in a T-cell Mediated Mouse Colitis Model

| Parameter | Effect of this compound Treatment | Reference |

| Colonic IFN-γ levels | Decreased | [4] |

| Colonic IL-1β levels | Not explicitly stated, but colitis ameliorated | [6] |

| Histological inflammation and crypt atrophy | Reduced | [6] |

Table 3: In Vitro Potency of Vercirnon (CCX282-B/GSK-1605786)

| Assay | Cell Type | Parameter | Value (nM) | Reference |

| CCR9-mediated Ca2+ Mobilization | Molt-4 cells | IC50 | 5.4 | [7] |

| CCL25-induced Chemotaxis | Molt-4 cells | IC50 | 3.4 | [7] |

| CCL25-induced Chemotaxis (CCR9A splice variant) | Transfected cells | IC50 | 2.8 | [7] |

| CCL25-induced Chemotaxis (CCR9B splice variant) | Transfected cells | IC50 | 2.6 | [7] |

| CCL25-induced Chemotaxis | Primary CCR9-expressing cells | IC50 | 6.8 | [7] |

| CCL25-induced Chemotaxis in 100% human AB serum | RA-cultured human T cells | IC50 | 141 | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize CCR9 antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the CCR9 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells stably expressing human CCR9 (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[8]

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8]

-

To each well, add:

-

150 µL of the membrane preparation (containing a defined amount of protein, e.g., 5-20 µg).[8]

-

50 µL of the unlabeled test compound (this compound) at various concentrations. For determining non-specific binding, a high concentration of a known CCR9 ligand is used. For total binding, buffer is added.

-

50 µL of a radiolabeled CCR9 ligand (e.g., [125I]-CCL25) at a fixed concentration, typically near its Kd value.[9]

-

-

Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[8]

3. Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[8]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Data Analysis:

-

Dry the filters and measure the radioactivity trapped on them using a scintillation counter.

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, CCL25.

1. Cell Preparation:

-

Use a cell line that endogenously expresses CCR9 (e.g., MOLT-4 T-cells) or primary cells known to express CCR9 (e.g., mouse thymocytes).[10][11]

-

Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 1% FBS).

2. Assay Setup:

-

Use a 24-well transwell chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

In the lower chamber, add the chemoattractant solution: CCL25 (e.g., 100 ng/mL) in assay medium.

-

In the upper chamber, add the cell suspension (e.g., 1 x 105 cells) that has been pre-incubated with varying concentrations of the test compound (this compound) or vehicle control.

3. Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 24 hours).

4. Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

Collect the migrated cells from the lower chamber.

-

Count the number of migrated cells using a hemocytometer, flow cytometer, or a cell viability assay (e.g., MTT).

-

The results are often expressed as a percentage of the migration observed in the vehicle control.

5. Data Analysis:

-

Plot the percentage of migration against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the CCL25-induced cell migration.

Signaling Pathways and Visualizations

The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events that are critical for cell migration and survival. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.

CCR9 Signaling Pathway

Upon CCL25 binding, CCR9, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[1][12] This leads to the phosphorylation and activation of AKT, which in turn can influence several downstream effectors, including Glycogen Synthase Kinase 3β (GSK-3β), mTOR, and the transcription factor NF-κB.[13] Furthermore, CCR9 signaling has been shown to activate β-catenin, a key player in cell proliferation and invasion, in a PI3K/AKT-dependent manner.[1][12]

References

- 1. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. CCR9-mediated signaling through β-catenin and identification of a novel CCR9 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

MLN3126 (Vercirnon): A Technical Guide on its Role as a CCR9 Antagonist in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract, driven by the infiltration of pathogenic immune cells. A key mediator of this gut-specific inflammation is the chemokine receptor CCR9, which, upon binding its ligand CCL25, orchestrates the migration of T cells to the intestinal mucosa. MLN3126 (also known as vercirnon) is a potent and selective small-molecule antagonist of CCR9 that has been investigated as a therapeutic agent for IBD. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Introduction: The CCR9-CCL25 Axis in IBD

The targeted migration of leukocytes to specific tissues is a hallmark of the inflammatory process in IBD. The chemokine C-C motif chemokine receptor 9 (CCR9) and its unique ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in this gut-homing process.[1][2] CCL25 is constitutively expressed by epithelial cells in the small intestine and can be upregulated in the colon during inflammation.[2] CCR9 is predominantly expressed on the surface of a subset of memory and effector CD4+ T cells.[3] The interaction between CCL25 and CCR9 triggers a signaling cascade that leads to T cell chemotaxis, adhesion, and infiltration into the intestinal lamina propria, thereby perpetuating the inflammatory response.[3] Given its specific role in gut immunity, the CCR9-CCL25 axis represents a highly attractive target for therapeutic intervention in IBD.

This compound (Vercirnon): Mechanism of Action

This compound is an orally bioavailable small molecule that functions as a potent and selective antagonist of the CCR9 receptor.[2][4] By binding to CCR9, this compound allosterically inhibits the binding of CCL25, thereby blocking the downstream signaling events that mediate T cell migration to the gut.[3][4] This targeted approach aims to reduce the influx of inflammatory cells into the intestinal mucosa, offering a specific anti-inflammatory effect with potentially fewer systemic side effects compared to broader immunosuppressants.

Below is a diagram illustrating the mechanism of action of this compound.

References

- 1. CCR9 mediates PI3K/AKT-dependent antiapoptotic signals in prostate cancer cells and inhibition of CCR9-CCL25 interaction enhances the cytotoxic effects of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of MLN3126 in Colitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of T cells to the intestinal mucosa, a key process in the pathogenesis of inflammatory bowel disease (IBD), including colitis. Preclinical studies have demonstrated the therapeutic potential of this compound in mitigating colonic inflammation by blocking this critical signaling pathway. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to the investigation of this compound in colitis models.

Introduction

Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A central feature of IBD pathogenesis is the excessive recruitment of leukocytes, particularly T lymphocytes, to the intestinal lamina propria. The CCR9-CCL25 signaling axis is a key driver of this gut-specific T-cell trafficking.[1][2] CCL25 is constitutively expressed by epithelial cells in the small intestine and can be upregulated in the colon during inflammation, creating a chemotactic gradient for CCR9-expressing T cells.[2]

This compound is an orally available antagonist of CCR9, developed to disrupt this pathological recruitment of immune cells.[1][2] By inhibiting the binding of CCL25 to CCR9, this compound aims to reduce the influx of inflammatory T cells into the colon, thereby ameliorating the signs and symptoms of colitis.

Mechanism of Action: The CCR9-CCL25 Signaling Pathway

The therapeutic effect of this compound is predicated on its ability to block the CCR9-CCL25 signaling cascade. This pathway is integral to T-cell homing to the gut.

-

Ligand Binding and Receptor Activation: CCL25, expressed on intestinal epithelial cells, binds to the CCR9 receptor on the surface of T lymphocytes.

-

Downstream Signaling: This binding event activates intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which are critical for cell migration and survival.[3]

-

Integrin Activation: CCR9 signaling also leads to the activation of integrins, such as α4β7, on the T-cell surface. Activated integrins bind to their ligands, like Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the endothelial cells of intestinal blood vessels.[4]

-

Cell Adhesion and Extravasation: This interaction facilitates the firm adhesion of T cells to the endothelium, followed by their migration across the blood vessel wall into the intestinal tissue.[4]

This compound acts as a competitive antagonist, preventing CCL25 from binding to CCR9 and thereby inhibiting these downstream events.

Signaling Pathway Diagram

Preclinical Efficacy Data

The therapeutic potential of this compound in colitis has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Activity

This compound has demonstrated potent and selective antagonism of the CCR9 receptor in various in vitro assays.

| Assay Type | Cell Line/Primary Cells | Ligand | Endpoint | This compound Potency (IC50) | Reference |

| Calcium Mobilization | Human CCR9 transfected cells | CCL25 | Inhibition of calcium influx | 6.3 nM | [1] |

| Chemotaxis | Mouse primary thymocytes | CCL25 | Inhibition of cell migration | Not specified | [1] |

In Vivo Efficacy in a T-Cell Mediated Mouse Colitis Model

The efficacy of this compound was assessed in a T-cell transfer model of colitis, which mimics key aspects of human IBD.

| Animal Model | Treatment | Dosing Regimen | Key Findings | Reference |

| T-cell mediated colitis in SCID mice | This compound | Dietary administration at 0.05%, 0.25%, and 1% (w/w) | Dose-dependent inhibition of colitis progression. Reduced colonic levels of IFN-γ and IL-1β. Amelioration of colon damage and inflammation. | [1][5] |

| T-cell mediated colitis in SCID mice | Anti-TNF-α antibody | Not specified | Efficacious in the colitis model, serving as a positive control. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

T-Cell Mediated Mouse Colitis Model

This model is a widely used approach to study T-cell-driven intestinal inflammation.

Objective: To induce colitis in immunodeficient mice through the adoptive transfer of naive T cells.

Protocol:

-

T-Cell Isolation:

-

Isolate spleens from donor mice (e.g., BALB/c).

-

Prepare a single-cell suspension of splenocytes.

-

Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

From the CD4+ population, isolate the naive T-cell subset (CD4+CD45RBhigh).[6]

-

-

Adoptive Transfer:

-

Resuspend the isolated naive T cells in a sterile phosphate-buffered saline (PBS) solution.

-

Inject a defined number of cells (e.g., 2 x 105 cells) intravenously into immunodeficient recipient mice (e.g., SCID mice).

-

-

This compound Administration:

-

Prepare a custom diet containing this compound at the desired concentrations (e.g., 0.05%, 0.25%, 1% w/w).

-

Provide the medicated or control diet to the mice throughout the study period, starting from the day of T-cell transfer.

-

-

Monitoring and Assessment:

-

Monitor the mice regularly for clinical signs of colitis, such as weight loss and changes in stool consistency.

-

At a predetermined endpoint (e.g., day 21-22), sacrifice the mice.

-

Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, crypt damage, and cellular infiltration.

-

Measure colon weight and length as indicators of inflammation.

-

Isolate RNA or protein from colonic tissue to measure the expression of inflammatory cytokines (e.g., IFN-γ, IL-1β) by qPCR or ELISA.

-

Experimental Workflow: T-Cell Mediated Colitis Model

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCR9 activation, a key event in G-protein coupled receptor signaling.

Objective: To determine the inhibitory effect of this compound on CCL25-induced calcium flux in CCR9-expressing cells.

Protocol:

-

Cell Preparation:

-

Use a cell line stably transfected to express human CCR9 (e.g., CHO cells).[2]

-

Plate the cells in a 96-well or 384-well microplate and culture until they form a confluent monolayer.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for a specific incubation period at 37°C.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells and incubate for a short period to allow the compound to bind to the receptors.

-

-

Ligand Stimulation and Signal Detection:

-

Use a fluorescence plate reader with an integrated liquid handling system to add a solution of CCL25 to the wells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the response against the concentration of this compound to determine the IC50 value.

-

Chemotaxis Assay

This assay quantifies the ability of cells to migrate along a chemotactic gradient.

Objective: To assess the ability of this compound to block the CCL25-induced migration of CCR9-expressing cells.

Protocol:

-

Cell Preparation:

-

Use cells that endogenously express CCR9, such as mouse primary thymocytes.[1]

-

Resuspend the cells in a suitable assay medium.

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.

-

In the lower chamber, add the assay medium containing CCL25 at a concentration that induces optimal migration.

-

In the upper chamber, add the cell suspension containing varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

-

Quantification of Migrated Cells:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye that binds to the DNA of the migrated cells and measuring the fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the control (CCL25 alone).

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Clinical Development

A Phase 2 clinical trial of this compound was conducted in patients with Crohn's disease (NCT00540657); however, the results of this study have not been publicly released.[1] There is no information available in the public domain regarding clinical trials of this compound for the treatment of ulcerative colitis.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Icotrokinra meets primary endpoint of clinical response in ulcerative colitis study and shows potential to transform the treatment paradigm for patients [jnj.com]

- 4. Assessment of outcomes in Crohn's disease: A systematic review of randomized clinical trials to inform a multiple outcome framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging Therapies for Ulcerative Colitis: Updates from Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of MLN3126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling effects, and its impact on cellular functions relevant to inflammatory processes. Quantitative data from key in vitro and in vivo studies are presented in tabular format for clarity and comparative analysis. Detailed methodologies for seminal experiments are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the molecular interactions and experimental designs discussed.

Introduction

The chemokine receptor CCR9 and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in the trafficking of T lymphocytes to the gastrointestinal tract.[1][2] This axis is implicated in the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, making it a compelling target for therapeutic intervention.[3][4] this compound has been developed as an orally available antagonist of CCR9, with the therapeutic goal of mitigating the inflammatory cascade in the gut by inhibiting the recruitment of pathogenic T cells.[1][5] This guide delves into the core pharmacodynamic properties of this compound, providing a technical resource for researchers in the field.

Mechanism of Action

This compound exerts its pharmacological effect through direct, competitive antagonism of the CCR9 receptor. By binding to CCR9, this compound prevents the interaction of the endogenous ligand CCL25.[6] This blockade inhibits the conformational changes in the CCR9 receptor that are necessary to initiate intracellular signaling cascades. The primary consequence of this antagonism is the disruption of CCL25-induced cell migration, a critical process in the inflammatory response within the gut mucosa.[1]

Signaling Pathways

The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effector molecules. A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, a key signaling event that this compound effectively inhibits.[1][7] Additionally, the PI3K/Akt signaling pathway has been implicated in CCR9-mediated cell survival and proliferation.[5][8]

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| Calcium Mobilization | Human CCR9 transfected cells | IC50 | 6.3 nM | [2][6] |

| Competitive Binding | Cells expressing CCR9 | IC50 (biotinylated CCL25) | 14.2 nM | [2][6] |

| Chemotaxis | Mouse primary thymocytes | Inhibition | Dose-dependent | [1] |

Table 2: In Vivo Efficacy of this compound in a T-cell Mediated Mouse Colitis Model

| Treatment Group | Parameter | Result | Reference |

| This compound (dose-dependent) | Progression of colitis | Dose-dependent inhibition | [1] |

| This compound | Colonic IFN-γ levels | Reduced | [2] |

| This compound | Colonic IL-1β levels | Reduced | [2] |

| This compound | Crypt atrophy and inflammation | Reduced (histological assessment) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CCL25-induced intracellular calcium release in cells expressing the CCR9 receptor.

Protocol:

-

Cell Culture: Human CCR9 transfected cells are cultured to an appropriate density.[1]

-

Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Cell Plating: The dye-loaded cells are washed and plated into a 96-well black-walled, clear-bottom microplate.

-

Compound Addition: A dilution series of this compound is prepared and added to the respective wells. A vehicle control is also included.

-

Incubation: The plate is incubated for a specified period to allow for compound binding to the receptors.

-

Stimulation: An EC80 concentration of CCL25 is added to the wells to stimulate calcium release.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately and kinetically over time using a fluorometric imaging plate reader.

-

Data Analysis: The change in fluorescence is used to calculate the percentage of inhibition for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a CCL25 gradient.

Protocol:

-

Cell Preparation: Mouse primary thymocytes are isolated and resuspended in assay medium.[1]

-

Assay Plate Preparation: In the lower wells of a chemotaxis plate (e.g., a Transwell plate), assay medium containing a specific concentration of CCL25 is added. A dilution series of this compound is also added to these wells. Control wells contain medium with and without CCL25.

-

Cell Addition: The cell suspension is added to the upper chamber of the Transwell inserts, which have a porous membrane separating the upper and lower chambers.

-

Incubation: The plate is incubated for several hours at 37°C in a humidified incubator to allow for cell migration.

-

Cell Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells in the lower chamber are quantified, often by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like CyQuant) or by direct cell counting using a flow cytometer.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards CCL25 alone to determine the percentage of inhibition.

Conclusion

This compound is a well-characterized CCR9 antagonist with potent in vitro and in vivo activity. Its mechanism of action, centered on the inhibition of the CCR9/CCL25 axis, provides a targeted approach to reducing T-cell infiltration in the gut. The data and protocols presented in this guide offer a detailed understanding of the pharmacodynamics of this compound, supporting its continued investigation and development as a potential therapeutic for inflammatory bowel disease. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the conceptual understanding of the complex biological processes involved.

References

- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. T Cell–mediated Pathology in Two Models of Experimental Colitis Depends Predominantly on the Interleukin 12/Signal Transducer and Activator of Transcription (Stat)-4 Pathway, but Is Not Conditional on Interferon γ Expression by T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MLN3126 on T Cell Recruitment to the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted recruitment of T lymphocytes to the gut is a hallmark of inflammatory bowel disease (IBD), driven by the interaction of the chemokine receptor CCR9 on T cells with its ligand CCL25, which is expressed in the small intestine. MLN3126 is a potent and selective small-molecule antagonist of CCR9, developed to disrupt this pathogenic migration of T cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on T cell recruitment, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key preclinical studies are summarized, and detailed protocols for relevant in vitro and in vivo assays are provided. Furthermore, the underlying signaling pathways are illustrated to provide a comprehensive understanding of this compound's therapeutic potential in IBD.

Introduction

Inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are chronic inflammatory conditions of the gastrointestinal tract characterized by the infiltration of pathogenic T cells into the gut mucosa.[1] The chemokine receptor CCR9 is preferentially expressed on a subset of T cells that home to the small intestine, guided by a concentration gradient of its unique ligand, CCL25, which is constitutively expressed by intestinal epithelial cells.[2][3] This CCR9/CCL25 axis is a critical pathway for T cell recruitment and the subsequent inflammatory cascade in IBD.

This compound is an orally available, small-molecule antagonist with high potency and selectivity for the CCR9 receptor.[2] By blocking the interaction between CCR9 and CCL25, this compound aims to inhibit the migration of pathogenic T cells to the gut, thereby reducing intestinal inflammation.[2] Preclinical studies have demonstrated the efficacy of this compound in mitigating colitis in animal models, highlighting its potential as a therapeutic agent for IBD.[2]

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the CCR9 receptor. It binds to CCR9 on the surface of T lymphocytes, preventing the binding of the endogenous ligand CCL25. This blockade inhibits the downstream signaling events that are necessary for chemotaxis, the directed migration of T cells towards the CCL25 gradient in the gut. The primary mechanism by which this compound reduces T cell recruitment is the inhibition of this chemotactic response.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies evaluating the efficacy of this compound and other CCR9 antagonists.

Table 1: In Vitro Efficacy of CCR9 Antagonists

| Compound | Assay | Cell Type | Ligand | IC50 Value | Reference |

| This compound | Calcium Mobilization | Human CCR9 transfected cells | CCL25 | 6.3 nM | [2][4] |

| This compound | Chemotaxis | Mouse primary thymocytes | CCL25 | Dose-dependent inhibition | [2] |

| CCX282-B | Chemotaxis | Molt-4 (T cell line) | CCL25 | 3.4 nM | [5] |

| CCX282-B | Chemotaxis | Primary human T cells | CCL25 | 6.8 nM | [5] |

| CCX025 | Chemotaxis | Molt-4 (T cell line) | CCL25 | 23 nM (in buffer), 78 nM (in 100% human serum) | [4] |

Table 2: In Vivo Efficacy of this compound in a T Cell Transfer Model of Colitis

| Treatment Group | Dietary Concentration (% w/w) | Mean Plasma Concentration (ng/mL) | Clinical Score (Diarrhea) | Colon Weight (g) | Reference |

| Vehicle | 0% | - | 2.8 ± 0.2 | 0.58 ± 0.03 | [2] |

| This compound | 0.05% | 130 | 2.1 ± 0.3 | 0.49 ± 0.03 | [2] |

| This compound | 0.25% | 630 | 1.5 ± 0.2 | 0.41 ± 0.02 | [2] |

| This compound | 1% | 2800 | 1.1 ± 0.2 | 0.35 ± 0.02 | [2] |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

In Vitro T Cell Chemotaxis Assay

This protocol is adapted from standard transwell migration assays used to assess the inhibitory effect of CCR9 antagonists on T cell migration.

Materials:

-

T cells (e.g., primary human CD4+ T cells, or a CCR9-expressing T cell line like Molt-4)

-

Recombinant human CCL25

-

This compound or other CCR9 antagonists

-

Assay medium: RPMI 1640 with 0.5% BSA

-

Transwell inserts (5 µm pore size) for 24-well plates

-

24-well tissue culture plates

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Cell Preparation: Culture T cells according to standard protocols. On the day of the assay, wash the cells and resuspend them in assay medium at a concentration of 2 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium to achieve the desired final concentrations.

-

Chemoattractant Preparation: Prepare a solution of CCL25 in assay medium at a concentration known to induce optimal chemotaxis (e.g., 100 ng/mL).

-

Assay Setup:

-

Add 600 µL of the CCL25 solution to the lower wells of the 24-well plate. For negative control wells, add 600 µL of assay medium without CCL25.

-

In separate tubes, pre-incubate the T cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Place the transwell inserts into the wells of the 24-well plate.

-

Add 100 µL of the pre-incubated cell suspension to the top chamber of each transwell insert.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migration:

-

Carefully remove the transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent (e.g., Calcein-AM) and measuring fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control (cells migrated towards CCL25 without inhibitor). Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Adoptive T Cell Transfer Model of Colitis

This in vivo model is used to evaluate the efficacy of this compound in a T cell-dependent model of intestinal inflammation.[2]

Materials:

-

Donor mice (e.g., BALB/c)

-

Recipient immunodeficient mice (e.g., SCID or Rag-/-)

-

This compound-formulated diet (e.g., 0.05%, 0.25%, 1% w/w in standard rodent chow)

-

Control diet (vehicle)

-

Materials for T cell isolation and purification (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for CD4+CD45RBhigh T cells)

-

Materials for intravenous injection

Procedure:

-

Induction of Colitis:

-

Isolate splenocytes from donor mice.

-

Purify naïve CD4+ T cells (CD4+CD45RBhigh) using MACS or FACS.

-

Inject approximately 4 x 10^5 purified naïve CD4+ T cells intravenously into each recipient immunodeficient mouse.

-

-

Treatment:

-

Immediately after T cell transfer, house the mice in groups and provide them with either the control diet or the this compound-formulated diet ad libitum.

-

-

Monitoring of Disease Progression:

-

Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding.

-

A clinical score can be assigned based on these parameters (e.g., a scale of 0-4 for each, with a higher score indicating more severe disease).

-

-

Endpoint Analysis:

-

At a predetermined endpoint (e.g., 6-8 weeks post-transfer), euthanize the mice.

-

Measure the colon length and weight.

-

Collect colon tissue for histological analysis to assess the degree of inflammation, epithelial cell damage, and immune cell infiltration.

-

Isolate lamina propria lymphocytes to analyze the T cell populations by flow cytometry.

-

Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-17) in colon tissue homogenates or from cultured lamina propria lymphocytes.

-

-

Data Analysis: Compare the clinical scores, colon weight, histological scores, and cytokine levels between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound.

Signaling Pathways and Visualizations

CCR9 Signaling Pathway in T Cell Migration

Upon binding of CCL25, CCR9, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades that are essential for T cell chemotaxis. This process is initiated by the dissociation of the G-protein subunits. The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[6] Activated Akt can then phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin.[6][7] In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell migration, proliferation, and survival.

Caption: CCR9 signaling cascade leading to T cell migration.

Desensitization of CCR9 Signaling

Like many GPCRs, CCR9 signaling is tightly regulated to prevent overstimulation. This process, known as desensitization, is mediated by G-protein coupled receptor kinases (GRKs). Following CCL25 binding and receptor activation, GRKs phosphorylate the intracellular domains of CCR9. This phosphorylation event can lead to the recruitment of β-arrestin, which sterically hinders further G-protein coupling and promotes receptor internalization, thereby terminating the signal. Interestingly, some evidence suggests that CCR9 desensitization may occur through a GRK-mediated, arrestin-independent mechanism.

Caption: GRK-mediated desensitization of the CCR9 receptor.

Experimental Workflow for Evaluating this compound

The evaluation of a CCR9 antagonist like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Workflow for the preclinical and clinical evaluation of this compound.

Conclusion

This compound is a potent and selective antagonist of CCR9 that effectively inhibits the CCL25-induced migration of T cells. By targeting a key step in the pathogenesis of IBD, this compound has demonstrated significant therapeutic potential in preclinical models of colitis. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for IBD. Further investigation into the clinical efficacy and safety of CCR9 antagonists is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR9-mediated signaling through β-catenin and identification of a novel CCR9 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of MLN3126: A CCR9 Antagonist for Inflammatory Bowel Disease

An In-depth Technical Guide

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa. The C-C chemokine receptor 9 (CCR9) and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in this process, mediating the homing of T cells to the gut. This has made the CCR9/CCL25 axis an attractive therapeutic target for IBD. MLN3126 is an orally available, potent, and selective small molecule antagonist of CCR9 that was developed to specifically inhibit this pathway and reduce intestinal inflammation. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key experimental data, and the methodologies used in its evaluation.

Mechanism of Action: Targeting the CCR9/CCL25 Axis

This compound exerts its therapeutic effect by directly antagonizing the CCR9 receptor.[1][2] Under normal physiological conditions, CCL25, which is primarily expressed in the thymus and intestinal epithelium, binds to CCR9 on the surface of T lymphocytes.[1] This interaction triggers a downstream signaling cascade, leading to chemotaxis and the migration of these immune cells into the intestinal tissue. In IBD, this process is dysregulated, resulting in an accumulation of inflammatory T cells in the gut. This compound competitively binds to CCR9, preventing its interaction with CCL25 and thereby inhibiting the subsequent signaling events that lead to T cell recruitment and inflammation.

References

MLN3126's chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MLN3126, a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of inflammatory diseases.

Chemical Structure and Properties

This compound, also known as N-{4-chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(propan-2-yloxy)benzenesulfonamide, is a small molecule inhibitor of the CCR9 receptor.[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-{4-chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(propan-2-yloxy)benzenesulfonamide[1] |

| CAS Number | 628300-71-0[2] |

| Molecular Formula | C₂₁H₁₉ClN₂O₅S[3] |

| Molecular Weight | 446.90 g/mol [3] |

| SMILES | CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=--INVALID-LINK--=CC=3 |

| InChI Key | YSCNTJOPTXIIJO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid[3] |

| Solubility | 10 mM in DMSO[3] |

| LogP | 3.7[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 6[4] |

| Rotatable Bond Count | 7[4] |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of CCR9, a chemokine receptor that plays a crucial role in the migration of T cells to the gastrointestinal tract.[2] The interaction between CCR9 and its ligand, CCL25, is a key driver of inflammation in diseases such as inflammatory bowel disease (IBD).[2] this compound exerts its therapeutic effect by blocking this interaction.

Table 3: Biological Activity of this compound

| Activity | Value |

| IC₅₀ (CCL25-induced calcium mobilization) | 6.3 nM[2] |

| IC₅₀ (Biotinylated CCL25 binding to CCR9) | 14.2 nM[2] |

| IC₉₀ (CCL25-induced chemotaxis of mouse thymocytes) | 1.8 µM[3] |

Signaling Pathway

The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events that are crucial for T-cell chemotaxis, proliferation, and survival. This compound, by acting as an antagonist, inhibits these downstream pathways.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CCL25-induced intracellular calcium release in CCR9-expressing cells.

Principle: CCR9 activation by CCL25 leads to a transient increase in intracellular calcium concentration. This change can be detected using calcium-sensitive fluorescent dyes.

General Protocol:

-

Cell Preparation: CCR9-expressing cells (e.g., transfected cell lines or primary thymocytes) are harvested and washed.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.

-

Treatment: Dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: CCL25 is added to the cell suspension to induce calcium mobilization.

-

Detection: Changes in fluorescence intensity are measured over time using a fluorometric plate reader.

-

Data Analysis: The inhibition of the calcium flux by this compound is calculated to determine the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a CCL25 gradient.

Principle: Chemotaxis is the directed movement of a cell in response to a chemical stimulus. This assay is typically performed using a transwell system.

General Protocol:

-

Chamber Setup: A transwell plate with a porous membrane is used. The lower chamber is filled with media containing CCL25 as the chemoattractant.

-

Cell Preparation: CCR9-expressing cells are pre-incubated with different concentrations of this compound or vehicle.

-

Cell Seeding: The treated cells are added to the upper chamber of the transwell.

-

Incubation: The plate is incubated to allow cells to migrate through the membrane towards the CCL25 gradient.

-

Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated to determine its potency.

T-Cell Transfer Model of Colitis

This in vivo model is used to evaluate the therapeutic efficacy of this compound in a setting that mimics human inflammatory bowel disease.[5]

Principle: Immunodeficient mice (e.g., SCID or Rag1-/-) are injected with a specific subset of T cells (CD4+CD45RBhigh) from healthy donor mice. These T cells induce a chronic, progressive inflammation in the colon of the recipient mice.

General Protocol:

-

T-Cell Isolation: Naïve T cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice.

-

Cell Transfer: The isolated T cells are injected into immunodeficient recipient mice.

-

Treatment: Mice are treated with this compound (e.g., orally) or a vehicle control.

-

Disease Monitoring: The development of colitis is monitored by assessing body weight, stool consistency, and other clinical signs.

-

Histological Analysis: At the end of the study, colonic tissues are collected for histological examination to assess the degree of inflammation.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines in the colon can be measured to assess the effect of this compound on the inflammatory response.

References

- 1. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CCR9 antagonist | Probechem Biochemicals [probechem.com]

- 4. MLN-3126 I CAS#: 628300-71-0 I CCR9 antagonist I InvivoChem [invivochem.com]

- 5. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

The CCR9-CCL25 Axis: A Pivotal Regulator of Intestinal Inflammation and a Therapeutic Target in Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemokine receptor CCR9 and its exclusive ligand, CCL25, form a critical signaling axis that governs the trafficking of immune cells to the intestine. Under physiological conditions, this axis is instrumental in maintaining gut immune homeostasis. However, in the context of intestinal inflammation, particularly in inflammatory bowel disease (IBD), the CCR9-CCL25 axis becomes a key driver of the pathological inflammatory response. This whitepaper provides a comprehensive overview of the role of the CCR9-CCL25 axis in intestinal inflammation, detailing its mechanism of action, associated signaling pathways, and its potential as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols for studying this axis, and visual representations of the core signaling and experimental workflows to serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology and immunology.

Introduction: The Gut Homing Hypothesis and the CCR9-CCL25 Axis

The targeted migration of leukocytes to specific tissues, a process known as lymphocyte homing, is fundamental to immune surveillance and response. In the gastrointestinal tract, this process is tightly regulated by a specific set of molecular "zip codes" comprising adhesion molecules and chemokines. The C-C chemokine receptor 9 (CCR9) and its ligand, C-C motif chemokine ligand 25 (CCL25), represent a highly specific gut-honing axis.[1][2]

CCL25, also known as Thymus-Expressed Chemokine (TECK), is constitutively expressed by epithelial cells in the small intestine, with a decreasing gradient from the duodenum to the ileum.[1] In contrast, its receptor, CCR9, is predominantly expressed on a subset of T lymphocytes, particularly α4β7-integrin-positive T cells, which are primed for gut trafficking.[3][4] This selective expression pattern ensures the precise recruitment of CCR9-expressing immune cells to the intestinal mucosa, where they contribute to immune surveillance and the maintenance of a balanced immune environment.[1]

However, during intestinal inflammation, as seen in Crohn's disease (CD) and ulcerative colitis (UC), the expression of both CCR9 and CCL25 is significantly upregulated.[5][6] CCL25 expression can be induced in the colon, a site where it is normally absent, further driving the infiltration of inflammatory cells.[5][6] This heightened activity of the CCR9-CCL25 axis contributes to the chronic inflammation that characterizes IBD.

The Role of the CCR9-CCL25 Axis in Intestinal Inflammation

The CCR9-CCL25 axis plays a multifaceted role in the pathogenesis of intestinal inflammation, primarily by orchestrating the recruitment and activation of various immune cell populations.

Leukocyte Recruitment to the Intestine

The primary function of the CCR9-CCL25 axis is to mediate the chemotaxis of CCR9-expressing cells to the intestinal mucosa. This includes:

-

T Helper 1 (Th1) and T Helper 17 (Th17) cells: These pro-inflammatory T cell subsets are key drivers of the pathology in IBD. CCR9 is highly expressed on these cells in IBD patients, and their recruitment to the gut is mediated by CCL25.[4]

-

CD8+ T cells: A significant proportion of intraepithelial lymphocytes are CD8+ T cells that express CCR9.[4]

-

B cells: A subset of activated B cells also expresses CCR9 and is recruited to the gut.[4]

-

Dendritic Cells: Some studies suggest that certain subsets of dendritic cells express CCR9 and are influenced by CCL25.[1]

The binding of CCL25 to CCR9 on these cells triggers a signaling cascade that leads to integrin activation, promoting firm adhesion to the intestinal vasculature and subsequent transmigration into the tissue.[1]

Modulation of the Inflammatory Response

Beyond simple recruitment, the CCR9-CCL25 axis can also directly modulate the function of immune cells. Engagement of CCR9 by CCL25 has been shown to promote the survival of T cells and enhance their production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17).[1][7] This contributes to the amplification and perpetuation of the inflammatory cascade within the intestinal mucosa.

Quantitative Data on the CCR9-CCL25 Axis in Intestinal Inflammation

To provide a clear and comparative overview, the following tables summarize key quantitative data related to the CCR9-CCL25 axis in the context of intestinal inflammation.

Table 1: CCR9 Expression on Peripheral Blood T Cells in Crohn's Disease

| Cell Population | Healthy Controls (%) | Active Small Bowel Crohn's Disease (%) | Reference |

| CCR9+ CD4+ T cells | 3.5 | 8.1 | [8] |

Table 2: Efficacy of Vercirnon (a CCR9 antagonist) in Clinical Trials for Crohn's Disease

| Study | Treatment Group | Primary Endpoint | Result | Reference |

| Phase 2 (Induction) | Vercirnon 500 mg once daily | Clinical Response at Week 12 (≥70 point drop in CDAI) | 61% (vs. 47% for placebo, p=0.039) | [9] |

| Phase 2 (Maintenance) | Vercirnon 250 mg twice daily | Remission at Week 52 (CDAI < 150) | 47% (vs. 31% for placebo, p=0.012) | [5][9] |

| Phase 3 (SHIELD-1) | Vercirnon 500 mg once or twice daily | Clinical Response at Week 12 (≥100 point drop in CDAI) | Not met (27.6% and 27.2% vs. 25.1% for placebo) | [1][10] |

| Phase 3 (SHIELD-4) | Vercirnon 500 mg twice daily | Clinical Response at Week 12 (≥100 point drop in CDAI) | 69% | [11] |

| Phase 3 (SHIELD-4) | Vercirnon 500 mg twice daily | Clinical Remission at Week 12 (CDAI < 150) | 36% | [11] |

CDAI: Crohn's Disease Activity Index

Table 3: CCR9 and CCL25 Expression in a Murine Model of DSS-Induced Colitis

| Condition | Gene | Relative mRNA Expression (Fold Change vs. Control) | Reference |

| DSS-induced colitis (Day 7) | CCR9 | Upregulated | [2] |

| DSS-induced colitis (Day 7) | CCL25 | Upregulated | [2] |

Signaling Pathways of the CCR9-CCL25 Axis

The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to cell migration, survival, and activation. The key signaling pathways are illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. CCL25/CCR9 Interactions Regulate Large Intestinal Inflammation in a Murine Model of Acute Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of flow and diffusion on chemotaxis studies in a microfabricated gradient generator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Chemokine CCL25 Induces Migration and Extracellular Matrix Production of Anulus Fibrosus-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular characterization and chemotaxis assay of a CC motif chemokine ligand 25 from Japanese sea bass (Lateolabrax japonicus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with MLN3126

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN3126 is an orally available, potent, and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its chemokine ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of T cells to the intestinal mucosa. This pathway is implicated in the pathogenesis of inflammatory bowel disease (IBD). By blocking the CCR9/CCL25 axis, this compound represents a targeted therapeutic approach to ameliorate gut inflammation.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in a murine model of colitis, covering efficacy, pharmacokinetics, and toxicology.

Mechanism of Action: CCR9-CCL25 Signaling Pathway

The signaling pathway initiated by the binding of CCL25 to its receptor CCR9 on the surface of T cells leads to their chemotaxis and recruitment to the intestinal lamina propria. In inflammatory conditions such as colitis, this process is upregulated, leading to an influx of pathogenic T cells and subsequent tissue damage. This compound acts by competitively inhibiting the binding of CCL25 to CCR9, thereby preventing T cell infiltration and reducing inflammation.

References

Application Notes and Protocols: Utilizing MLN3126 in a T Cell-Mediated Mouse Model of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of T lymphocytes into the intestinal mucosa. The chemokine receptor CCR9, expressed on T cells, and its ligand CCL25, expressed in the gut, play a crucial role in this process. MLN3126 is a potent and selective antagonist of CCR9, representing a promising therapeutic agent for IBD by inhibiting the migration of pathogenic T cells to the colon.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a T cell-mediated mouse model of colitis, a well-established preclinical model that recapitulates key aspects of human IBD.

Mechanism of Action: The CCR9-CCL25 Axis in Colitis

The development of colitis in the T cell transfer model is driven by the migration and activation of pathogenic T cells in the colon. The CCR9-CCL25 signaling axis is central to this process.

-

CCL25 Expression: The chemokine CCL25 is constitutively expressed by epithelial cells in the small intestine and can be upregulated in the colon under inflammatory conditions.[1][3]

-

CCR9 Expression: A subset of circulating T lymphocytes expresses the CCR9 receptor.

-

T Cell Homing: The interaction between CCL25 in the gut and CCR9 on T cells acts as a "homing signal," directing these immune cells to the intestinal lamina propria.[1]

-

Inflammation: Once in the colon, these T cells become activated and release pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-1β (IL-1β), leading to the pathological inflammation characteristic of colitis.[4]

-

This compound Intervention: this compound, as a CCR9 antagonist, blocks the binding of CCL25 to CCR9.[1][2] This inhibition prevents the recruitment of CCR9+ T cells to the colon, thereby ameliorating the inflammatory response.[1]

Experimental Protocols

The T cell transfer model of colitis is a robust and widely used model to study the immunopathogenesis of IBD.[5][6]

I. Induction of T Cell-Mediated Colitis

This protocol describes the adoptive transfer of naïve T cells (CD4+CD45RBhigh) into immunodeficient mice, leading to the development of chronic colitis.[5][7]

Materials:

-

Donor mice (e.g., BALB/c or C57BL/6)

-

Recipient immunodeficient mice (e.g., C.B-17 SCID or RAG1-/-)[8]

-

Magnetic-activated cell sorting (MACS) columns and reagents for CD4+ T cell isolation

-

Fluorescence-activated cell sorting (FACS) antibodies: Anti-CD4, Anti-CD45RB

-

Sterile phosphate-buffered saline (PBS)

-

Sterile cell culture medium (e.g., RPMI-1640)

Procedure:

-

Spleen and Lymph Node Harvest: Aseptically harvest spleens and mesenteric lymph nodes from donor mice.

-

Single-Cell Suspension: Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.

-

CD4+ T Cell Enrichment: Enrich for CD4+ T cells using negative selection with MACS technology.

-

FACS Sorting of Naïve T Cells: Stain the enriched CD4+ T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies. Isolate the CD4+CD45RBhigh population using FACS. This population represents naïve T cells.[5][7]

-

Cell Preparation for Injection: Wash the sorted cells with sterile PBS and resuspend at a concentration of 1 x 10^6 cells/mL.

-

Adoptive Transfer: Inject 0.5 x 10^6 CD4+CD45RBhigh T cells intraperitoneally (i.p.) into each recipient mouse.[5]

-

Monitoring: Monitor the mice for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding, typically developing 5-8 weeks post-transfer.[5]

II. Preparation and Administration of this compound

This compound can be administered orally, which is a significant advantage for preclinical studies.[1]

Materials:

-

This compound compound

-

Vehicle (e.g., as specified by the supplier or in relevant literature)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare the this compound dosing solution in the appropriate vehicle at the desired concentrations.

-

Administration: Administer this compound or vehicle control to the mice via oral gavage. Dietary administration is also a viable option.[1]

-

Dosing Regimen: A typical dosing regimen might involve daily administration starting at a predetermined time point after T cell transfer (e.g., at the onset of clinical signs or prophylactically).

III. Assessment of Colitis Severity

A multi-parameter approach should be used to accurately assess the severity of colitis.

1. Clinical Assessment:

-

Body Weight: Record the body weight of each mouse 2-3 times per week. Progressive weight loss is a key indicator of disease.[5]

-

Disease Activity Index (DAI): Calculate a DAI score based on weight loss, stool consistency, and the presence of blood in the stool.

2. Macroscopic Assessment:

-

At the end of the study, euthanize the mice and collect the colons.

-

Measure the colon length and weight. A shorter, heavier colon is indicative of inflammation and edema.[5]

-

Score the macroscopic signs of inflammation (e.g., ulceration, wall thickening).

3. Histological Assessment:

-

Fix a section of the colon in 10% neutral buffered formalin, embed in paraffin, and section.

-